molecular formula C21H15F3N4O B2864396 N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-4-(trifluoromethyl)benzamide CAS No. 862810-38-6

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-4-(trifluoromethyl)benzamide

Cat. No. B2864396
CAS RN: 862810-38-6
M. Wt: 396.373
InChI Key: VBKYUCOBCVNGMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines are classes of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been receiving significant attention in the synthetic chemistry community due to their wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of these compounds involves different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, and chiral compounds synthesis .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by a heterocyclic ring containing nitrogen atoms .


Chemical Reactions Analysis

The direct functionalization of these valuable scaffolds has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives . This includes radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .


Physical And Chemical Properties Analysis

While specific physical and chemical properties for “N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-4-(trifluoromethyl)benzamide” were not found, a related compound, 2-Hydroxy-5-imidazo[1,2-a]pyrimidin-2-yl-benzamide, has a predicted melting point of 229.96° C, a predicted boiling point of 537.17° C, a predicted density of 1.5 g/cm^3, and a predicted refractive index of n 20D 1.75 .

Scientific Research Applications

Antiviral Agents

Studies have demonstrated the synthesis and evaluation of imidazo[1,2-a]pyrimidine derivatives as potential antiviral agents. For instance, Hamdouchi et al. (1999) explored 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines, showing antirhinovirus activities. These compounds were designed and prepared, highlighting the potential of imidazo[1,2-a]pyrimidine derivatives in antiviral research (Hamdouchi, Blas, del Prado, Gruber, Heinz, & Vance, 1999).

Antiulcer Agents

Research into 3-substituted imidazo[1,2-a]pyridines as potential antiulcer agents revealed their cytoprotective properties in ethanol and HCl models of induced ulcers. These compounds, although not showing significant antisecretory activity, demonstrated good cytoprotective effects, suggesting a potential avenue for developing antiulcer medications (Starrett, Montzka, Crosswell, & Cavanagh, 1989).

Enhancing Cellular Uptake

Modifications in pyrrole–imidazole (Py–Im) hairpin polyamides, compounds that bind to DNA sequences, can significantly enhance cellular uptake and biological activity. This research demonstrates the potential of aryl group modifications at the turn unit of these compounds to potentiate their effects by orders of magnitude, offering a promising approach to improving the delivery and efficacy of gene-modulating therapies (Meier, Montgomery, & Dervan, 2012).

Antimicrobial Agents

The development of antimicrobial agents also sees contributions from imidazo[1,2-a]pyrimidine derivatives. Rahmouni et al. (2014) synthesized and evaluated the antibacterial activity of pyrazolo[3,4-d]pyrimidine derivatives, highlighting their significance in combating microbial resistance. These compounds presented notable antibacterial properties, indicating their potential as bases for new antimicrobial drugs (Rahmouni, Romdhane, Ben Said, Majouli, & Jannet, 2014).

Future Directions

The future directions in the research and development of these compounds involve the construction of this privileged scaffold for further use in the development of new chemosynthetic strategies and drug development .

properties

IUPAC Name

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3N4O/c1-13-3-4-15(18-12-28-10-2-9-25-20(28)27-18)11-17(13)26-19(29)14-5-7-16(8-6-14)21(22,23)24/h2-12H,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBKYUCOBCVNGMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.